2-(2-chlorophenyl)-7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-(2-Chlorophenyl)-7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a pyrido-triazolopyrimidinone core. Its structure includes a 2-chlorophenyl group at position 2 and a 1H-imidazole-4-yl ethyl chain at position 5.
The compound’s molecular formula is inferred as C₂₁H₁₆ClN₇O, with a molecular weight of ~425.85 g/mol (based on structural analogs in and ). Key spectral features would include IR absorption bands for the carbonyl group (~1660–1680 cm⁻¹) and aromatic C–H stretching (~3000–3100 cm⁻¹), as observed in similar triazolopyrimidinones (e.g., ).
Properties
IUPAC Name |
4-(2-chlorophenyl)-11-[2-(1H-imidazol-5-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O/c20-15-4-2-1-3-13(15)17-24-19-22-10-14-16(27(19)25-17)6-8-26(18(14)28)7-5-12-9-21-11-23-12/h1-4,6,8-11H,5,7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOYTDCUAGQJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CN=CN5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-7-[2-(1H-imidazol-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique arrangement of pyridine, triazole, and imidazole moieties which contribute to its biological activity. The presence of the 2-chlorophenyl group is significant for enhancing its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities including:
- Antitumor Activity : Research indicates that derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, compounds containing the benzimidazole pharmacophore have demonstrated potent antitumor effects by acting as topoisomerase inhibitors and inducing apoptosis in cancer cells .
- Antifungal Properties : The 1,2,4-triazole core present in the compound is known for its antifungal activity. Triazoles have been effective against a range of fungal pathogens due to their ability to inhibit ergosterol biosynthesis .
- Sirtuin Inhibition : Recent studies have highlighted the potential of imidazole derivatives in inhibiting sirtuins, a family of proteins involved in cellular regulation and aging. Compounds similar to this structure have demonstrated significant inhibitory effects on sirtuin activity .
The mechanisms through which this compound exerts its biological effects can be categorized as follows:
- Topoisomerase Inhibition : By interfering with topoisomerase enzymes, which are crucial for DNA replication and repair, the compound can induce DNA damage leading to cell death .
- Sirtuin Modulation : The inhibition of sirtuins can lead to alterations in gene expression and protein stability that affect various cellular processes including metabolism and apoptosis .
Case Studies
Several studies have explored the biological activity of compounds related to this structure:
- Anticancer Activity : A study investigating a related imidazole derivative showed significant cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range . This indicates potential for further development as an anticancer agent.
- Fungal Inhibition : Research on triazole derivatives has shown broad-spectrum antifungal activity against Candida species and Aspergillus species, supporting the potential use of this compound in treating fungal infections .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole and triazole have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the chlorophenyl group may enhance lipophilicity and cellular uptake, making it a candidate for further exploration in cancer therapeutics.
Antimicrobial Properties
Research has shown that imidazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the pyrimidine and triazole rings may contribute to this effect by interfering with microbial metabolic processes. Investigating the compound's efficacy against various bacterial and fungal strains could provide insights into its potential as an antimicrobial agent.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective capabilities of imidazole-containing compounds. These compounds may modulate neuroinflammatory responses or act as inhibitors of enzymes involved in neurodegenerative diseases. The dual action of the imidazole and pyrimidine components could be pivotal in developing treatments for conditions like Alzheimer's disease.
Case Study 1: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrido-triazolo-pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the chlorophenyl group significantly influenced anticancer activity, suggesting that our compound could be optimized for enhanced efficacy against specific cancers .
Case Study 2: Antimicrobial Screening
A comprehensive screening of imidazole derivatives was conducted to assess their antimicrobial properties. The findings revealed that certain structural modifications led to increased activity against resistant strains of bacteria. This highlights the potential for our compound to be developed into a novel antimicrobial agent .
Comparison with Similar Compounds
Pyrido-Triazolopyrimidinone Derivatives
- Compound in : Structure: 2-(2-Chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido-triazolopyrimidinone. Substituent: A dimethylaminopropyl chain replaces the imidazole-ethyl group. Molecular weight (382.8 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
- Compound in : Structure: 2-(2-Chlorophenyl)-7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido-triazolopyrimidinone. Substituent: A 5-fluoroindole-ethyl group introduces fluorine and indole moieties. Impact: Fluorine’s electronegativity and indole’s planar structure may improve blood-brain barrier penetration or receptor selectivity. Higher molecular weight (458.9 g/mol) could affect metabolic stability .
Triazolopyrimidine Derivatives with Aromatic Substituents
- Compound 12 () :
- Structure: Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate.
- Substituent: Hydroxyphenyl and ester groups.
- Impact: The hydroxyl group enables hydrogen bonding, while the ester improves lipophilicity. However, the absence of a fused pyrido ring reduces structural rigidity compared to the target compound .
- Compound 32 (): Structure: 2-Amino-6-(3-chlorobenzyl)-5-hexyl-triazolo[1,5-a]pyrimidin-7(4H)-one. Substituent: Chlorobenzyl and hexyl chains. Impact: The bulky 3-chlorobenzyl group may hinder target engagement, while the hexyl chain increases hydrophobicity. The amino group at position 2 could alter electronic properties .
Functional Group Contributions to Bioactivity
Imidazole vs. Non-Aromatic Substituents
- In contrast, dimethylaminopropyl () and hexyl () groups lack this property, which may reduce binding specificity.
- Compound 3 (): Structure: 7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one. Substituent: Methylfuran and amino groups. Impact: The furan’s oxygen atom participates in hydrogen bonding, but its electron-rich nature may lead to off-target interactions.
Physicochemical and Spectral Comparisons
Research Findings and Implications
- Synthetic Accessibility: The target compound’s imidazole-ethyl substituent may require multi-step synthesis, whereas dimethylaminopropyl () and ester-containing analogs () are more straightforward to functionalize.
- Biological Potential: Imidazole derivatives often exhibit antimicrobial and kinase-inhibitory activities (e.g., ’s quinazoline analogs).
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, typically starting with condensation of substituted pyridines or pyrimidines with triazole derivatives under acidic or basic conditions. For example, cyclization of precursors like 2-chlorobenzaldehyde with imidazole-containing intermediates under reflux in ethanol or DMF is critical . Optimization strategies include:
- Temperature control (e.g., 60–80°C for cyclization steps) to minimize side reactions.
- Use of catalysts (e.g., K₂CO₃ or p-toluenesulfonic acid) to enhance reaction efficiency.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can the compound’s structure be validated post-synthesis?
Structural confirmation requires a combination of:
- NMR spectroscopy : Analysis of proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl and imidazole groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 456.1 for [M+H]⁺) .
- X-ray crystallography : For unambiguous assignment of fused-ring geometry and substituent orientation .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Contradictions may arise from variations in assay conditions or cellular models. A robust approach includes:
- Dose-response profiling : Test the compound across a wide concentration range (e.g., 0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) .
- Pathway-specific assays : Use luciferase reporters or phospho-specific antibodies to quantify activity in pathways like PI3K/AKT or MAPK .
- Control experiments : Include structurally analogous compounds (e.g., triazolopyrimidines without the imidazole group) to isolate functional group contributions .
Q. How can computational methods predict the compound’s binding affinity for understudied targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are effective. Key steps:
- Target selection : Prioritize receptors with homology to known triazolopyrimidine targets (e.g., kinases, GPCRs).
- Binding site analysis : Identify conserved residues (e.g., ATP-binding pockets) for docking .
- Free energy calculations : Use MM/GBSA to estimate ΔG values, correlating with experimental IC₅₀ data .
Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?
Solubility challenges stem from the hydrophobic chlorophenyl group. Solutions include:
- Formulation optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance water solubility .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve bioavailability .
Data Analysis & Mechanistic Questions
Q. How should researchers interpret conflicting cytotoxicity data across different studies?
Contradictions may reflect assay variability (e.g., MTT vs. ATP-based viability assays) or cell line heterogeneity. Mitigation strategies:
- Meta-analysis : Pool data from ≥3 independent studies using standardized protocols .
- Mechanistic validation : Confirm apoptosis via Annexin V/PI staining or caspase-3 activation .
- Synergy screening : Test the compound in combination with chemotherapeutics (e.g., doxorubicin) to identify context-dependent effects .
Q. What in vitro models are most suitable for studying the compound’s pharmacokinetic properties?
- Caco-2 monolayers : To predict intestinal absorption and efflux ratios (P-gp/BCRP substrates) .
- Hepatic microsomes : Assess metabolic stability (e.g., CYP3A4-mediated oxidation) and half-life .
- Plasma protein binding assays : Use equilibrium dialysis to measure fraction unbound (fu) .
Methodological Challenges
Q. How can researchers address synthetic bottlenecks (e.g., low yields in final cyclization steps)?
Low yields (e.g., <30%) often result from steric hindrance in fused-ring systems. Solutions:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve regioselectivity .
- Flow chemistry : Enable precise control of reagent mixing and temperature gradients .
- High-throughput screening : Test >50 solvent/base combinations to identify optimal conditions .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-DAD/MS : Monitor degradation under accelerated conditions (40°C/75% RH) and identify byproducts .
- Forced degradation studies : Expose the compound to acid/base hydrolysis, oxidation (H₂O₂), and photolysis .
- Quantitative NMR (qNMR) : Track degradation kinetics and quantify impurities ≥0.1% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
